2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol
Overview
Description
2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol is an organic compound characterized by the presence of a boron-containing dioxaborinane ring attached to a phenoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol typically involves the reaction of 4-hydroxyphenethyl alcohol with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The phenoxyethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and composites.
Mechanism of Action
The mechanism of action of 2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol involves its ability to interact with various molecular targets. The boron atom in the dioxaborinane ring can form stable complexes with diols and other Lewis bases, making it useful in catalysis and molecular recognition. The phenoxyethanol moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar boron-containing structure but with a phenyl group instead of a phenoxyethanol moiety.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Contains a pyridine ring instead of a phenoxyethanol moiety.
Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: Features an ester group in place of the phenoxyethanol moiety.
Uniqueness
2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol is unique due to its combination of a boron-containing dioxaborinane ring and a phenoxyethanol moiety. This structure imparts distinct chemical properties, making it versatile for various applications in synthesis, catalysis, and materials science.
Properties
IUPAC Name |
2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-13(2)9-17-14(18-10-13)11-3-5-12(6-4-11)16-8-7-15/h3-6,15H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRRUXMVGWLRMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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